



Application Notes: Analysis of Irigenin-Induced G2/M Cell Cycle Arrest

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Compound of Interest		
Compound Name:	Irigenin	
Cat. No.:	B162202	Get Quote

Introduction

Irigenin, an O-methylated isoflavone found in plants of the Iris family, has demonstrated significant anti-proliferative and anti-tumor effects in various cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, particularly at the G2/M transition phase.[2][3] This blockage prevents cancer cells from entering mitosis, ultimately leading to a halt in proliferation and, in many cases, apoptosis.[2] The analysis of this G2/M arrest is crucial for understanding Irigenin's therapeutic potential and its mechanism of action.

These application notes provide a comprehensive guide for researchers to investigate Irigenininduced G2/M cell cycle arrest. Detailed protocols for cell culture, flow cytometry-based cell cycle analysis, and Western blot analysis of key regulatory proteins are provided, along with data interpretation guidelines.

Mechanism of Action: G2/M Checkpoint Regulation

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. Irigenin has been shown to induce G2/M arrest by modulating the expression and activity of key regulatory proteins.[4][5] Specifically, it attenuates the expression of Cyclin B1, Cyclin-Dependent Kinase 1 (CDK1), and the phosphatase Cdc25C.[4][6][7] The Cyclin B1/CDK1 complex is the primary driver of entry into mitosis, and its activity is positively regulated by Cdc25C. By downregulating these proteins, Irigenin effectively creates a

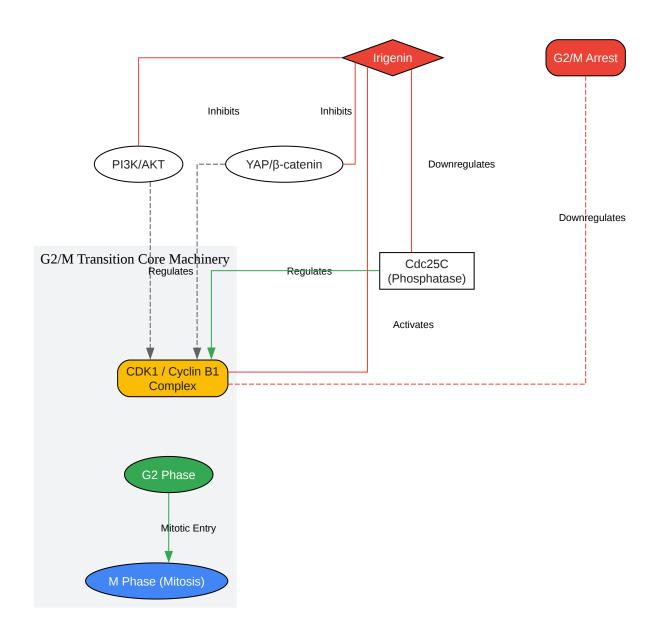




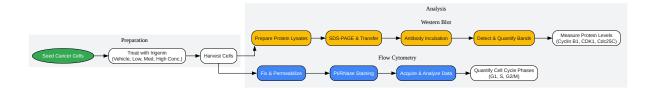


roadblock at the G2/M transition.[2] Furthermore, studies suggest involvement of upstream signaling pathways such as PI3K/AKT and YAP/β-catenin in mediating these effects.[2][4][5]









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